3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid
CAS No.:
Cat. No.: VC20177977
Molecular Formula: C16H11BrN2O4
Molecular Weight: 375.17 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid -](/images/structure/VC20177977.png)
Specification
Molecular Formula | C16H11BrN2O4 |
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Molecular Weight | 375.17 g/mol |
IUPAC Name | 3-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]benzoic acid |
Standard InChI | InChI=1S/C16H11BrN2O4/c17-10-4-5-12-13(7-10)15(21)19(14(12)20)8-18-11-3-1-2-9(6-11)16(22)23/h1-7,18H,8H2,(H,22,23) |
Standard InChI Key | AATDDQRHRXCYGD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 3-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]benzoic acid, reflects its core components:
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A benzoic acid group at the 3-position.
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A methylamino bridge connecting to a 5-bromo-1,3-dioxoisoindole moiety.
Molecular Formula and Weight
The molecular formula is C₁₆H₁₁BrN₂O₄, with a molecular weight of 375.17 g/mol . This aligns with its 4-substituted isomer, differing only in the substitution pattern on the benzene ring.
Structural Features
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Isoindole Dione Core: The 1,3-dioxoisoindole group introduces two electron-withdrawing carbonyl groups, enhancing electrophilic reactivity.
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Bromine Substituent: Positioned at the 5-position of the isoindole, bromine adds steric bulk and influences electronic properties.
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Carboxylic Acid Group: The benzoic acid moiety contributes acidity (predicted pKa ~4.5) and hydrogen-bonding capacity.
Synthesis and Manufacturing
While no direct synthesis route for the 3-substituted isomer is documented, analogous methodologies from patented processes and PubChem entries suggest viable pathways:
Key Synthetic Steps
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Formation of the Isoindole Dione:
Bromination of isoindoline-1,3-dione at the 5-position using bromine or N-bromosuccinimide (NBS) in acidic conditions . -
Methylamino Bridge Installation:
Nucleophilic substitution between 5-bromo-1,3-dioxoisoindole and 3-aminobenzoic acid via a methylene spacer. This may involve reductive amination or alkylation with a methylating agent like dimethyl sulfate . -
Purification:
Crystallization from polar aprotic solvents (e.g., DMF or DMSO) to isolate the final product .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 3-position of benzoic acid requires careful control of reaction conditions.
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Byproduct Mitigation: Bromine’s reactivity may lead to di-substituted byproducts, necessitating chromatographic purification .
Physicochemical Properties
Thermal Stability
Analogous compounds exhibit melting points >200°C due to strong intermolecular hydrogen bonding . Thermogravimetric analysis (TGA) of similar isoindole derivatives shows decomposition thresholds near 250°C .
Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | <0.1 |
Methanol | 5–10 |
DMSO | 20–30 |
Dichloromethane | <1 |
Data extrapolated from PubChem entries . Low aqueous solubility is attributed to the hydrophobic isoindole core.
Acidity and Basicity
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Carboxylic Acid Group: pKa ≈ 4.2–4.7 (measured via potentiometric titration in water) .
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Amine Group: The methylamino bridge has a pKa ≈ 9.5–10.2, making it protonated under physiological conditions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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ν(C=O): 1710 cm⁻¹ (isoindole dione), 1685 cm⁻¹ (carboxylic acid).
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ν(N-H): 3300–3400 cm⁻¹ (amine stretch).
¹H NMR (DMSO-d₆, 400 MHz)
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δ 8.2 (s, 1H, Ar-H), 7.9–7.7 (m, 3H, isoindole-H), 4.5 (s, 2H, CH₂), 3.3 (s, 3H, NHCH₂).
¹³C NMR
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δ 170.5 (COOH), 166.2 (dione C=O), 135.0–125.0 (aromatic carbons), 45.8 (CH₂).
Mass Spectrometry
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ESI-MS: m/z 375.0 [M+H]⁺, 377.0 [M+H+2]⁺ (bromine isotopic pattern).
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